N-Cyclohexyl-3-fluoro-5-hydroxybenzamide
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Overview
Description
N-Cyclohexyl-3-fluoro-5-hydroxybenzamide: is a chemical compound with the molecular formula C13H16FNO2 and a molecular weight of 237.27 g/mol It is characterized by the presence of a cyclohexyl group, a fluorine atom, and a hydroxyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-3-fluoro-5-hydroxybenzamide typically involves the following steps:
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Formation of the Benzamide Core: : The initial step involves the preparation of the benzamide core, which can be achieved through the reaction of 3-fluoro-5-hydroxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with cyclohexylamine to yield this compound .
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Reaction Conditions: : The reactions are generally carried out under anhydrous conditions to prevent hydrolysis of the intermediates. Solvents such as dichloromethane or tetrahydrofuran are commonly used. The reaction temperatures are typically maintained between 0°C to room temperature to ensure optimal yields.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-3-fluoro-5-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, to form corresponding alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
The major products formed from these reactions include ketone or aldehyde derivatives (from oxidation), alcohols (from reduction), and various substituted derivatives (from nucleophilic substitution).
Scientific Research Applications
N-Cyclohexyl-3-fluoro-5-hydroxybenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-Cyclohexyl-3-fluoro-5-hydroxybenzamide exerts its effects involves interactions with specific molecular targets. The hydroxyl and fluorine groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
N-Cyclohexyl-3-fluoro-5-hydroxybenzamide can be compared with other similar compounds, such as:
N-Cyclohexyl-3-fluoro-4-hydroxybenzamide: Differing by the position of the hydroxyl group, this compound may exhibit different chemical and biological properties.
N-Cyclohexyl-3-chloro-5-hydroxybenzamide: Substitution of fluorine with chlorine can significantly alter the reactivity and applications of the compound.
N-Cyclohexyl-3-fluoro-5-methoxybenzamide: The presence of a methoxy group instead of a hydroxyl group can affect the compound’s solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-cyclohexyl-3-fluoro-5-hydroxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c14-10-6-9(7-12(16)8-10)13(17)15-11-4-2-1-3-5-11/h6-8,11,16H,1-5H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSNYWGJIKNXQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC(=CC(=C2)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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